1,4-Dithiane-2,5-diol

Beschreibung

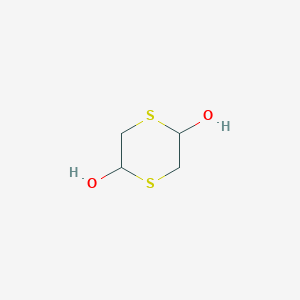

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dithiane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIOPHXTILULQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(S1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865983 | |

| Record name | 1,4-Dithiane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to off-white powder | |

| Record name | 2,5-Dihydroxy-1,4-dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/484/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol | |

| Record name | 1,4-Dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dihydroxy-1,4-dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/484/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40018-26-6 | |

| Record name | 1,4-Dithiane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40018-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxy-1,4-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040018266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40018-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dithiane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dithiane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDROXY-1,4-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4F79F1JB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130.00 °C. @ 760.00 mm Hg | |

| Record name | 1,4-Dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dithiane-2,5-diol, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. The document details experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow.

Introduction

This compound, also known as the stable, cyclic dimer of α-mercaptoacetaldehyde, is a commercially available and widely utilized reagent in organic chemistry.[1] Its structure, featuring both hydroxyl and thioether functionalities, imparts both electrophilic and nucleophilic characteristics, making it a valuable two-carbon synthon.[1][2] This guide will focus on the practical aspects of its preparation and the analytical methods for its characterization.

Physicochemical and Spectroscopic Data

A summary of the essential physical and chemical properties of this compound is presented below, compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer | [1][3] |

| CAS Number | 40018-26-6 | [1][3] |

| Molecular Formula | C₄H₈O₂S₂ | [1][3] |

| Molecular Weight | 152.24 g/mol | [1][3] |

| Appearance | White to pale yellow powder/crystalline solid | [1] |

| Melting Point | 130 °C (decomposes) | [1] |

| Solubility | Soluble in polar solvents | [1] |

| InChI Key | YUIOPHXTILULQC-UHFFFAOYSA-N | [1][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | See detailed description below. | [4] |

| ¹³C NMR | Spectra available from various databases. | [5] |

| FTIR (KBr Wafer) | Spectrum available from Aldrich Chemical Company, Inc. | [3] |

| ATR-IR | Spectrum available from Bio-Rad Laboratories, Inc. | [3] |

| GC-MS (m/z) | Top Peak: 76 | [3] |

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic peaks corresponding to the different protons in the molecule. In a copolyester (PDDD) containing this monomer, the following assignments were made, which are indicative of the monomer itself: the peaks at 2.82-3.37 ppm are attributed to the –CH₂-S protons, while the peaks at 3.7-4.02 ppm and 4.27 ppm are attributed to the –CH₂-O protons and >CH-O protons of this compound, respectively.[4]

Synthesis of this compound

The synthesis of this compound generally involves the dimerization of 2-mercaptoacetaldehyde.[1] A common laboratory-scale preparation can be adapted from procedures described in the literature. A patented method provides specific details for a high-yield synthesis.[6]

General Synthetic Workflow

The synthesis can be visualized as a two-step process: the formation of the reactive monomer, 2-mercaptoacetaldehyde, followed by its spontaneous dimerization.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a generalized procedure based on a patented method for the preparation of this compound.[6]

Materials:

-

Aqueous chloroacetaldehyde solution (9-10% by mass)[6]

-

Sodium hydrosulfide

-

Ice-water bath

-

Reaction vessel with stirring

Procedure:

-

pH Adjustment: The pH of the aqueous chloroacetaldehyde solution is adjusted to 2.5-5.0.[6]

-

Preparation of Sodium Hydrosulfide Solution: Prepare an aqueous solution of sodium hydrosulfide.

-

Initial Cooled Addition: A small portion (2.8-4.2% of the total) of the sodium hydrosulfide solution is added to water in the reaction vessel, which is cooled to below 8°C using an ice-water bath.[6]

-

Controlled Dropwise Reaction: The temperature of the reaction mixture is further lowered to below 5°C. The adjusted chloroacetaldehyde solution and the remaining sodium hydrosulfide solution are then added dropwise simultaneously. The rate of addition is controlled to maintain the desired temperature.[6]

-

Curing: After the addition is complete, the reaction mixture is stirred for a period to ensure the completion of the reaction.

-

Isolation and Purification: The crude product is isolated, likely by filtration, and then washed with a dilute hydrochloric acid solution followed by water to remove impurities.[1]

-

Drying: The purified this compound is dried under a vacuum.[1]

This method is reported to produce this compound with a yield of ≥90.0% and a purity of ≥97.0%.[6]

Chemical Behavior: Equilibrium with Monomer

A key characteristic of this compound is its ability to exist in equilibrium with its monomeric form, 2-mercaptoacetaldehyde. This equilibrium can be influenced by factors such as temperature and the presence of a base.[1] This property is fundamental to its utility as a synthon, as the in situ generation of the reactive monomer allows for its participation in various subsequent reactions.[1][2]

Caption: Equilibrium between this compound and 2-Mercaptoacetaldehyde.

Applications in Synthesis

This compound is a versatile building block for the synthesis of a wide range of sulfur-containing heterocycles.[2][7] It participates in various reactions, including:

-

Sulfa-Michael/Aldol Cascade Reactions: It reacts with chalcones in the presence of a bifunctional squaramide catalyst to produce trisubstituted tetrahydrothiophenes.[8][9]

-

[3+3] Cycloaddition: It undergoes diastereoselective [3+3] cycloaddition with azomethine imines, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Synthesis of Thiophene Derivatives: It is used in the synthesis of substituted tetrahydrothiophene (B86538) derivatives and 2-amino-3-(arylsulfonyl)thiophenes, which have potential antiviral and antitumor activities.[8]

-

Synthesis of Lamivudine Intermediate: In the synthesis of the antiviral drug Lamivudine, this compound is condensed with a chiral glyoxylate (B1226380) derivative to form a key oxathiolane intermediate.[1]

The general workflow for its use in cascade reactions can be illustrated as follows:

Caption: Generalized workflow for the application of this compound in cascade reactions.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with its unique chemical reactivity as a stable precursor to 2-mercaptoacetaldehyde, makes it an important tool for the construction of complex sulfur-containing molecules. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 5. spectrabase.com [spectrabase.com]

- 6. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]

- 7. This compound: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]

- 8. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]

- 9. This compound, Mercaptoacetaldehyde dimer | 2,5-Dihydroxy-1,4-dithiane, 97%+ | 40018-26-6 | 2,5-Dihydroxy-1,4-dithiane, 97%+ | Ottokemi™ Product [ottokemi.com]

Spectroscopic and Synthetic Profile of 1,4-Dithiane-2,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-Dithiane-2,5-diol, a versatile heterocyclic compound. It includes a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for these analyses, and a review of its key synthetic applications, visualized through reaction pathway diagrams.

Physicochemical Properties

This compound, also known as the dimer of mercaptoacetaldehyde, is a white to pale yellow crystalline solid. It is a key synthon in organic chemistry, valued for its ability to generate the reactive intermediate 2-mercaptoacetaldehyde in situ.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |

| CAS Number | 40018-26-6 |

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.24 g/mol [1] |

| Melting Point | 130 °C (decomposes) |

| Appearance | White to pale yellow powder/crystalline solid |

| Solubility | Soluble in polar solvents |

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The molecule's symmetry influences its NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene (B1212753) protons of the dithiane ring. In a copolyester containing the this compound moiety, the following chemical shift ranges have been reported:

| Proton Type | Chemical Shift (ppm) |

| >CH-O | 4.27 |

| -CH₂-O | 3.7-4.02 |

| -CH₂-S | 2.82-3.37 |

Note: These values are from a polymer and may vary for the pure diol.

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the two types of carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| C-OH | 60-80 |

| C-S | 20-40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (stretch, broad) | ~3400 |

| C-H (stretch) | 2900-3000 |

| C-O (stretch) | 1000-1200 |

| C-H (bend, 1,4-disubstituted dithiane) | ~780[2] |

| C-S (stretch) | ~659[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺•) is expected at approximately m/z 152.

| m/z | Interpretation |

| 152 | Molecular Ion [M]⁺• |

| 76 | Top Peak (from GC-MS)[3] |

| 48 | Fragment Ion[3] |

| 47 | Fragment Ion[3] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to a depth of about 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a larger sample quantity if possible and acquire the spectrum with proton decoupling. The number of scans will need to be significantly higher than for ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy

Sample Preparation (ATR method):

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to generate gas-phase ions.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

The instrument will detect the ions and generate a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios.

Synthetic Pathways and Applications

This compound is a stable precursor to the highly reactive 2-mercaptoacetaldehyde, which is utilized in a variety of important organic transformations.

This in-situ generated intermediate can then participate in various synthetically useful reactions, including the Gewald reaction for the synthesis of substituted thiophenes and sulfa-Michael/aldol cascade reactions to form tetrahydrothiophenes.

References

physical and chemical properties of 2,5-dihydroxy-1,4-dithiane

An In-depth Technical Guide to 2,5-Dihydroxy-1,4-dithiane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,5-dihydroxy-1,4-dithiane (CAS No: 40018-26-6), a versatile heterocyclic compound. It serves as a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical and flavor industries.

Physical and Chemical Properties

2,5-Dihydroxy-1,4-dithiane is a white to pale yellow crystalline powder.[1][2][3] It is the stable dimer of mercaptoacetaldehyde (B1617137) and is characterized by a six-membered dithiane ring with hydroxyl groups at the 2 and 5 positions.[4][5] This structure imparts a unique combination of properties, including a distinct sulfurous, meaty, and toasted bread-like odor.[2][6]

Table 1: Physical and Chemical Properties of 2,5-Dihydroxy-1,4-dithiane

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂S₂ | [7][8] |

| Molecular Weight | 152.24 g/mol | [7][8] |

| Appearance | White to pale yellow/orange/green crystalline powder or solid. | [1][2][8] |

| Odor | Sulfurous, meaty, toasted bread-like. | [2][6][9] |

| Melting Point | 108-110 °C (pure)[10], 130 °C (with decomposition)[1][2][7][8][9], 139-146 °C[3] | [1][2][3][7][8][9][10] |

| Boiling Point | 167.7 - 207.1 °C[11], 360.87 °C (estimated)[1] | [1][11] |

| Solubility | Slightly soluble in water; soluble in alcohol.[1][12] Water solubility: 5.17 g/L at 20 °C[11], 0.39% at 20 °C.[2][13] | [1][2][11][12][13] |

| logP (n-octanol/water) | -0.276 at 22.8 °C[11], 0.020 (estimated)[1] | [1][11] |

| pH | 4.9 (for a 3.9 g/L aqueous solution) | [2][11] |

| Flash Point | 175.56 °C (348.00 °F) TCC | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-dihydroxy-1,4-dithiane. Various techniques have been employed to elucidate its structure.

Table 2: Spectroscopic Data for 2,5-Dihydroxy-1,4-dithiane

| Technique | Key Findings / Available Data | Source(s) |

| ¹H NMR | A patent describes the ¹H-NMR spectrum showing two quartets for the CH₂ group protons at δ = 2.79 ppm and δ = 3.25 ppm, and a quartet for the CH group proton at δ = 4.78 ppm. | [10] |

| ¹³C NMR | Spectra are available for viewing in chemical databases. | [14][15] |

| Mass Spectrometry (MS) | GC-MS data is available, with a top peak at m/z 76. | [12][14][16] |

| Infrared (IR) Spectroscopy | IR spectra are available in chemical databases. | [14][15] |

| Raman Spectroscopy | Raman spectra are available in chemical databases. | [14][15] |

Chemical Synthesis and Reactivity

2,5-Dihydroxy-1,4-dithiane is a valuable synthon for incorporating thiol groups and constructing various sulfur-containing heterocycles.[2][5] Its bifunctional nature allows it to act as both a nucleophile and an electrophile.[5]

Key reactions include:

-

Sulfa-Michael/Aldol Cascade Reactions: It reacts with chalcones in the presence of a bifunctional squaramide catalyst to yield trisubstituted tetrahydrothiophenes.[2][13]

-

[3+3] Cycloaddition: It undergoes diastereoselective cycloaddition with azomethine imines.[2][13]

-

Gewald Reactions: It is used in Gewald reactions to produce 2-amino-thiophene derivatives.[5]

This compound is a key intermediate in the synthesis of pharmaceuticals, such as the antiretroviral drug lamivudine (B182088), and other potential antiviral and antitumor agents.[2][3][17]

Caption: Synthesis pathway and key applications of 2,5-dihydroxy-1,4-dithiane.

Experimental Protocols

Synthesis of Pure 2,5-Dihydroxy-1,4-dithiane

A patented method describes the preparation of pure 2,5-dihydroxy-1,4-dithiane with a melting point of 108-110 °C.[10]

Objective: To synthesize pure 2,5-dihydroxy-1,4-dithiane by reacting monochloroacetaldehyde with sodium hydrogen sulfide (B99878) under controlled pH.

Materials:

-

Aqueous monochloroacetaldehyde solution (7-12% by weight)

-

Sodium hydrogen sulfide (NaHS)

-

Apparatus for controlled pH reaction, filtration, and vacuum drying

Procedure:

-

Adjust the pH of the aqueous monochloroacetaldehyde solution to between 0.5 and 1.5 before initiating the reaction.[10]

-

React stoichiometric amounts of the pH-adjusted monochloroacetaldehyde solution with sodium hydrogen sulfide in an aqueous medium.[10]

-

Maintain the temperature of the reaction mixture between 20 °C and 40 °C.[10]

-

Continuously monitor and maintain the pH of the reaction mixture between 7 and 9.[10]

-

The product, 2,5-dihydroxy-1,4-dithiane, precipitates out of the solution.

-

Separate the obtained solid from the reaction mixture immediately or continuously via filtration.[10]

-

Wash the solid with cold water to remove any salts.[10]

-

Dry the final product under mild conditions, such as at room temperature under reduced pressure, to yield pure 2,5-dihydroxy-1,4-dithiane.[10]

Caption: Experimental workflow for the synthesis of pure 2,5-dihydroxy-1,4-dithiane.

Biological Activity and Applications

2,5-Dihydroxy-1,4-dithiane and its derivatives have demonstrated notable biological activities.

-

Phytogrowth-Inhibitory Activity: The compound has been reported to inhibit the root growth of certain plant species, suggesting potential applications in agriculture.[2][3][9]

-

Antibacterial Activity: It possesses antibacterial properties.[2]

-

Pharmaceutical Intermediate: It is a critical building block for antiviral drugs like lamivudine and entecavir, which are used in the treatment of Hepatitis B and AIDS.[3][17] It is also used to synthesize thienodiazepine derivatives that may act as sedatives, analgesics, and muscle relaxants.[10]

-

Flavor and Fragrance: Due to its unique organoleptic properties, it is used as a flavoring agent in the food industry.[1][6][9]

-

Biomedical Polymers: The monomer has been used to synthesize aliphatic random copolyesters with potential anticancer, antioxidant, and antimicrobial activity for biomedical applications.[18]

Safety Information

2,5-Dihydroxy-1,4-dithiane is classified as harmful and requires careful handling.

-

Hazards: It is harmful if swallowed, may cause skin sensitization, and poses a risk of serious damage to the eyes.[1][8] It is also considered harmful to aquatic organisms with long-term effects.[1][4]

-

Precautionary Measures: When handling, it is essential to wear suitable protective clothing, gloves, and eye/face protection.[1][8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[19]

-

Storage: The compound should be stored in a cool, dry place (recommended 2-8°C) under an inert gas like nitrogen.[7][9]

References

- 1. 2,5-dihydroxy-1,4-dithiane [thegoodscentscompany.com]

- 2. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 | FD15929 [biosynth.com]

- 8. 1,4-Dithiane-2,5-diol, Mercaptoacetaldehyde dimer | 2,5-Dihydroxy-1,4-dithiane, 97%+ | 40018-26-6 | 2,5-Dihydroxy-1,4-dithiane, 97%+ | Ottokemi™ Product [ottokemi.com]

- 9. 2,5-Dihydroxy-1,4-dithiane mixture of isomers, = 97 , FG 40018-26-6 [sigmaaldrich.com]

- 10. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,5-Dihydroxy-1,4-dithiane CAS#: 40018-26-6 [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2,5-Dihydroxy-1,4-dithiane(40018-26-6) IR Spectrum [m.chemicalbook.com]

- 16. 2,5-Dihydroxy-1,4-dithiane(40018-26-6) MS [m.chemicalbook.com]

- 17. 2,5-Dihydroxy-1,4-dithiane synthesis - chemicalbook [chemicalbook.com]

- 18. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 19. fishersci.com [fishersci.com]

An In-depth Guide to the Formation and Synthetic Utility of 1,4-Dithiane-2,5-diol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiane-2,5-diol, the stable cyclic dimer of α-mercaptoacetaldehyde, is a pivotal reagent in modern organic synthesis. Its significance lies in its ability to serve as a convenient and solid source for the in situ generation of the highly reactive α-mercaptoacetaldehyde, a versatile two-carbon synthon. This guide elucidates the mechanistic principles behind the formation of this compound, provides key quantitative and spectroscopic data, and details an experimental protocol for its application in heterocyclic synthesis, thereby offering a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction

α-Mercaptoacetaldehyde (or 2-mercaptoacetaldehyde) is a bifunctional molecule possessing both a nucleophilic thiol group and an electrophilic aldehyde group. This inherent reactivity makes the monomeric form unstable and prone to self-condensation or polymerization.[1] In solution and as a commercially available product, it exists predominantly as its stable, crystalline cyclic dimer, this compound. This dimer provides a practical and safe way to handle the functionalities of α-mercaptoacetaldehyde. In the presence of acid or base catalysts, or upon heating, the dimer readily reverts to two molecules of the monomer, which can then be trapped by various electrophiles and nucleophiles to construct complex sulfur-containing heterocycles, many of which are scaffolds for bioactive molecules.[1]

Mechanism of Formation: A Reversible Dimerization

The formation of this compound from α-mercaptoacetaldehyde is a classic example of a reversible nucleophilic addition, specifically the formation of a cyclic dithiohemiacetal. The process is a dimerization involving two molecules of the monomer. The mechanism can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism

Under acidic conditions, the aldehyde's carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbonyl carbon.

-

Protonation: An acid catalyst (H-A) protonates the carbonyl oxygen of one α-mercaptoacetaldehyde molecule.

-

Nucleophilic Attack: The sulfur atom of the thiol group from a second α-mercaptoacetaldehyde molecule acts as a nucleophile, attacking the activated carbonyl carbon of the first molecule. This forms a protonated hemithioacetal intermediate.

-

Deprotonation: A base (A⁻) removes the proton from the sulfur atom, yielding a dimeric hemithioacetal intermediate.

-

Intramolecular Cyclization: Steps 1-3 are repeated intramolecularly. The free aldehyde of the first monomer unit is protonated, and the free thiol of the second monomer unit attacks, leading to the formation of the six-membered ring.

-

Final Deprotonation: The final deprotonation steps yield the stable this compound product and regenerate the acid catalyst.

Caption: Acid-catalyzed dimerization of α-mercaptoacetaldehyde.

Base-Catalyzed Mechanism

Under basic conditions, the thiol is deprotonated to form a more potent thiolate nucleophile.

-

Deprotonation: A base (B:) deprotonates the thiol group of one α-mercaptoacetaldehyde molecule to form a thiolate anion.

-

Nucleophilic Attack: The highly nucleophilic thiolate attacks the neutral carbonyl carbon of a second monomer molecule, forming an alkoxide intermediate.

-

Proton Transfer: The alkoxide is protonated by the conjugate acid of the base (BH⁺) to form the dimeric hemithioacetal intermediate.

-

Intramolecular Cyclization: The process repeats intramolecularly. The remaining thiol is deprotonated and attacks the remaining aldehyde carbonyl, forming the cyclic alkoxide.

-

Final Protonation: The alkoxide is protonated to yield the final this compound product.

The equilibrium between the monomer and the dimer is crucial for its synthetic applications. By applying Le Châtelier's principle, the monomer can be generated in situ and trapped in a subsequent reaction, driving the equilibrium towards the monomer.

Quantitative and Spectroscopic Data

Due to the inherent instability of the monomer, most quantitative data pertains to the stable dimeric form.

Physicochemical Properties

| Property | Value |

| CAS Number | 40018-26-6 |

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.24 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 130 °C (decomposes) |

| Solubility | Soluble in polar solvents like DMSO, DMF; sparingly soluble in water and ethanol. |

Spectroscopic Data

The structure of this compound is a mixture of cis and trans diastereomers, which can sometimes lead to complex NMR spectra. The data below is representative.[2]

| Data Type | Characteristic Peaks |

| ¹H NMR | δ ~2.8-3.4 ppm (-CH₂-S-), δ ~3.7-4.3 ppm (-CH₂-O-), δ ~4.8 ppm (>CH-O) |

| ¹³C NMR | δ ~35-40 ppm (-CH₂-S-), δ ~70-75 ppm (>CH-OH) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~2930 (C-H stretch), ~1130 (C-O stretch), ~660 (C-S stretch) |

| Mass Spec (EI) | M⁺ not typically observed due to instability. Fragmentation corresponds to loss of water and retro-dimerization. |

Experimental Protocol: Synthesis of Thiophenes

A prominent application of this compound is in the Gewald aminothiophene synthesis, where it serves as a synthetic equivalent of an α-mercaptoaldehyde.[3] This protocol outlines a general procedure for the synthesis of 2-aminothiophenes.

General Procedure for Gewald Aminothiophene Synthesis

This reaction involves the condensation of an α-methylene ketone, a nitrile with an activated methylene (B1212753) group, and elemental sulfur. Here, this compound acts as the precursor to the sulfur-containing component.

Reagents:

-

Ketone (e.g., cyclohexanone): 1.0 eq

-

Activated Nitrile (e.g., malononitrile): 1.0 eq

-

This compound: 0.5 eq (provides 1.0 eq of monomer)

-

Base Catalyst (e.g., triethylamine (B128534) or morpholine): 0.2 eq

-

Solvent (e.g., Ethanol, DMF, or Toluene)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the activated nitrile (1.0 eq), and the solvent.

-

Addition of Reagents: Add the this compound (0.5 eq) to the mixture.

-

Catalyst Addition: Add the base catalyst (e.g., triethylamine, 0.2 eq) dropwise to the stirring mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (temperature will depend on the solvent, e.g., ~80°C for ethanol) and stirred for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel, to afford the pure 2-aminothiophene product.

Caption: Workflow for the Gewald aminothiophene synthesis.

Conclusion

This compound is a fundamentally important and highly practical reagent for chemical researchers and drug development professionals. Its stability and ease of handling, combined with its ability to generate the reactive α-mercaptoacetaldehyde monomer in situ, make it an indispensable tool for the construction of sulfur-containing heterocycles. A thorough understanding of its formation mechanism, physical properties, and reactivity, as demonstrated in established synthetic protocols, enables its effective application in the synthesis of complex molecular architectures and novel pharmaceutical candidates.

References

The Genesis of a Versatile Synthon: An In-depth Guide to the Early Discovery and Studies of Mercaptoacetaldehyde Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the seminal research into the discovery and characterization of mercaptoacetaldehyde (B1617137) dimer, known systematically as 2,5-dihydroxy-1,4-dithiane. The monomeric form, mercaptoacetaldehyde, is notably unstable, readily dimerizing to form a stable six-membered dithiane ring. This inherent stability has made the dimer a valuable precursor in various synthetic applications, including the development of pharmaceuticals. This document details the initial synthetic routes, presents key quantitative data from early studies, and outlines the experimental protocols as described in foundational publications.

Early Synthesis and Discovery: A Tale of Two Methodologies

Initial efforts to synthesize and isolate mercaptoacetaldehyde in the mid-20th century consistently resulted in the formation of its dimeric structure, 2,5-dihydroxy-1,4-dithiane. Two key early syntheses are of particular note, one by G. Hesse and colleagues in 1952 and another by O. Hromatka and coworkers in 1954. These foundational methods, however, yielded products with different physical properties, suggesting variations in purity. It was later clarified in a 1976 patent that these early preparations were likely mixtures of the desired dimer and linear polymers of mercaptoacetaldehyde. The patent described an improved method to obtain the pure dimer.

A pivotal early synthesis was reported by G. Hesse and his team in 1952. Their approach involved the reductive cleavage of benzylmercapto-acetaldehyde diethylacetal using metallic sodium, followed by acidic saponification. The structure of the resulting compound, which had a melting point of 138-143°C, was proposed as the dimeric 2,5-dihydroxy-1,4-dithiane based on elemental analysis and molecular weight determination.

Two years later, in 1954, O. Hromatka and his colleagues reported an alternative synthesis. Their method involved the reaction of chloroacetaldehyde (B151913) hydrate (B1144303) with an aqueous solution of sodium hydrogen sulfide (B99878) under ice-cooling conditions. This process yielded a product with a higher melting point of 150-152°C.

It wasn't until 1976 that a German patent elucidated the reason for the discrepancies in melting points. The patent disclosed a method to produce a pure form of 2,5-dihydroxy-1,4-dithiane with a sharp melting point of 108-110°C. The document suggested that the earlier methods produced mixtures of the cyclic dimer and linear polythioacetals.

Quantitative Data from Early Studies

The physical and analytical data reported in the early studies of mercaptoacetaldehyde dimer varied, reflecting the different purities of the synthesized compounds. The following tables summarize the key quantitative data from the seminal publications and the later patent that clarified the compound's properties.

| Property | Hesse & Colleagues (1952) | Hromatka & Colleagues (1954) | DE 2526228 A1 (1976) |

| Melting Point (°C) | 138 - 143 | 150 - 152 | 108 - 110 |

| Appearance | Crystalline Solid | Crystalline Solid | White Crystalline Solid |

| Solubility | Recrystallized from ethanol (B145695) | Washed with alcohol | Not specified |

Elemental Analysis of Pure 2,5-Dihydroxy-1,4-dithiane (DE 2526228 A1, 1976)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 31.55 | 31.6 |

| Hydrogen (H) | 5.3 | 5.0 |

| Sulfur (S) | 42.13 | 42.0 |

¹H-NMR Data for Pure 2,5-Dihydroxy-1,4-dithiane (DE 2526228 A1, 1976)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₂- (a) | 2.79 | Quartet | J_gem = 13.2, J_cis = 2.4 |

| -CH₂- (b) | 3.25 | Quartet | J_gem = 13.2, J_trans = 6.5 |

| -CH- | 4.78 | Quartet | J_cis = 2.4, J_trans = 6.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the descriptions found in the primary and secondary literature.

Hesse & Colleagues Synthesis (1952)

This protocol is based on the summary provided in German patent DE 2526228 A1.

-

Preparation of Mercaptoacetal: Benzylmercapto-acetaldehyde diethylacetal is subjected to reductive cleavage using metallic sodium in a suitable solvent.

-

Acidic Saponification: The resulting mercaptoacetal is treated with a dilute acid, specified as 0.01 N HCl, under carefully controlled conditions to hydrolyze the acetal (B89532) group.

-

Isolation and Purification: The product, 2,5-dihydroxy-1,4-dithiane, is isolated from the reaction mixture.

-

Recrystallization: The crude product is purified by recrystallization from ethanol to yield crystals with a melting point of 138-143°C.

Caption: Workflow for the Hesse & Colleagues Synthesis (1952).

Hromatka & Colleagues Synthesis (1954)

This protocol is based on the summary provided in German patent DE 2526228 A1.

-

Reaction Setup: An aqueous solution of sodium hydrogen sulfide (NaSH) is prepared and cooled using an ice bath.

-

Addition of Reactant: Chloroacetaldehyde hydrate is added portion-wise to the cold NaSH solution.

-

Precipitation: A crystalline product precipitates from the reaction mixture upon addition.

-

Isolation and Washing: The precipitated solid is collected by filtration and washed with alcohol to remove impurities.

-

Drying: The final product is dried, yielding a compound with a melting point of 150-152°C.

An In-depth Technical Guide to 2,5-Dihydroxy-1,4-dithiane (CAS 40018-26-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 2,5-Dihydroxy-1,4-dithiane (CAS No. 40018-26-6). Also known as 1,4-Dithiane-2,5-diol or mercaptoacetaldehyde (B1617137) dimer, this versatile heterocyclic compound is a crucial intermediate in various fields, most notably in pharmaceutical synthesis and as a precursor for complex sulfur-containing molecules. Its primary utility stems from its function as a stable, commercially available synthon for 2-mercaptoacetaldehyde, a bifunctional molecule possessing both nucleophilic thiol and electrophilic aldehyde groups. This guide details its chemical structure, physicochemical properties, synthesis protocols, key synthetic applications, and known biological activities, presenting all quantitative data in structured tables and illustrating key processes with workflow diagrams.

Chemical Identity and Structure

2,5-Dihydroxy-1,4-dithiane is a six-membered heterocyclic compound containing two sulfur atoms and two hydroxyl groups. The CAS number 40018-26-6 typically refers to a mixture of its cis and trans diastereomers. Its structure is characterized by a dithiane ring, making it a valuable building block in organic synthesis.

| Identifier | Value |

| CAS Number | 40018-26-6[1][2][3][4] |

| IUPAC Name | This compound[5] |

| Synonyms | 2,5-Dihydroxy-1,4-dithiane, p-Dithiane-2,5-diol, Mercaptoacetaldehyde Dimer[2][6] |

| Molecular Formula | C₄H₈O₂S₂[1][7][2] |

| Molecular Weight | 152.24 g/mol [1][7][2][4] |

| SMILES | OC1CSC(O)CS1[7][2] |

| InChI Key | YUIOPHXTILULQC-UHFFFAOYSA-N[7][8][9] |

Physicochemical and Spectroscopic Properties

The compound is typically a white to pale yellow crystalline powder.[3][4] Its stability and handling characteristics make it a preferred reagent over the volatile and reactive monomer, 2-mercaptoacetaldehyde.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder/solid | [3][4] |

| Melting Point | 130 °C (decomposes) | [1][7][4] |

| Boiling Point | 244.73 °C (rough estimate) | [9] |

| Water Solubility | 3.9 g/L (at 20 °C) | [8][9] |

| LogP | -0.276 (at 22.8 °C and pH 6.3) | [9] |

| pKa | 12.04 ± 0.40 (Predicted) | [8][9] |

| Storage | 2-8°C, keep dry, under inert gas (e.g., Nitrogen) | [1][7][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,5-Dihydroxy-1,4-dithiane.

| Spectroscopy | Observed Features | Source(s) |

| ¹H NMR | A patent for the pure compound reports a quartet for the CH group at δ = 4.78 ppm, arising from cis coupling (2.4 Hz) and trans coupling (6.5 Hz). In copolyester derivatives, –CH₂–S protons are observed at 2.82-3.37 ppm and >CH-O protons at 4.27 ppm. | [3][4] |

| ¹³C NMR | Distinct signals are expected for the carbon atoms within the dithiane ring. | [4] |

| Infrared (IR) | In a copolyester containing the dithiane moiety, characteristic absorption bands for C-S stretching were observed at 659 cm⁻¹ and C-H bending of the 1,4-disubstituted ring at 780 cm⁻¹. | [4] |

| Mass Spectrometry | Available in public databases like SpectraBase. |

Synthesis and Experimental Protocols

General Synthesis of 2,5-Dihydroxy-1,4-dithiane

The most common synthesis involves the reaction of an aqueous solution of chloroacetaldehyde (B151913) with sodium hydrosulfide (B80085).[1][3] The reaction conditions, particularly pH control, are critical for achieving high purity and yield.

Protocol:

-

Preparation of Chloroacetaldehyde Solution: An aqueous solution of chloroacetaldehyde (7-12% by weight) is prepared and its pH is adjusted to 0.5-1.5 before initiating the reaction.[3]

-

Reaction: Stoichiometric amounts of the chloroacetaldehyde solution and a sodium hydrosulfide solution are reacted in an aqueous medium.[3]

-

Temperature and pH Control: The reaction temperature is maintained between 20-40 °C, and the pH of the reaction mixture is kept within the range of 7-9.[3]

-

Isolation: The resulting 2,5-Dihydroxy-1,4-dithiane precipitates from the reaction mixture. It is then separated by filtration, either batchwise or continuously.[3]

-

Purification: The isolated solid is washed with cold water to remove salts and subsequently dried under mild conditions (e.g., at room temperature under reduced pressure) to yield the pure product.[3]

Applications in Organic Synthesis

The primary utility of 2,5-Dihydroxy-1,4-dithiane is its role as a precursor to 2-mercaptoacetaldehyde, which is generated in situ under basic or thermal conditions. This reactive intermediate is then used in various synthetically valuable transformations.[4]

Synthesis of 2-Aminothiophenes (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides an efficient route to highly substituted 2-aminothiophenes. Here, 2,5-Dihydroxy-1,4-dithiane serves as the sulfur source.

General Protocol:

-

Reactant Mixture: A ketone (1.0 mmol) and an active methylene (B1212753) nitrile (e.g., malononitrile, 1.0 mmol) are dissolved in a suitable solvent like ethanol (B145695) (10 mL).[7]

-

Addition of Dithiane: 2,5-Dihydroxy-1,4-dithiane (0.5 mmol) is added to the mixture.[7]

-

Catalysis: A base, such as triethylamine (B128534) (Et₃N), is added to catalyze the reaction.[7]

-

Reaction Condition: The mixture is heated to reflux and the reaction progress is monitored by Thin-Layer Chromatography (TLC).[7]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the desired 2-aminothiophene.[7]

Synthesis of Tetrahydrothiophenes (Sulfa-Michael/Aldol (B89426) Cascade)

This compound is a key reagent for the diastereoselective synthesis of highly functionalized tetrahydrothiophenes via a one-pot sulfa-Michael/intramolecular aldol cascade reaction with α,β-unsaturated carbonyl compounds like chalcones.[7]

General Protocol:

-

Reactant Mixture: A substituted chalcone (B49325) (1.0 mmol) is dissolved in a solvent such as dichloromethane (B109758) (DCM, 10 mL).[7]

-

Addition of Reagents: 2,5-Dihydroxy-1,4-dithiane (0.6 mmol) is added, followed by a catalytic amount of a suitable base (e.g., triethylamine, 0.1 mmol).[7]

-

Reaction Condition: The reaction is stirred at room temperature and monitored by TLC.[7]

-

Work-up and Purification: Once the reaction is complete, the crude product is purified directly by silica gel column chromatography to afford the trisubstituted tetrahydrothiophene.[7]

Intermediate in Lamivudine Synthesis

A critically important application of 2,5-Dihydroxy-1,4-dithiane is its role as a key intermediate in the synthesis of Lamivudine, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B. The stereochemistry and purity of the dithiane directly influence the yield and quality of the final active pharmaceutical ingredient (API).

Generalized Protocol for Intermediate Synthesis:

-

Condensation: 2,5-Dihydroxy-1,4-dithiane is condensed with a chiral glyoxylate (B1226380) derivative (e.g., L-menthyl glyoxylate) in a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene.[4][8]

-

Catalysis: The reaction is typically catalyzed by a Lewis acid, such as BF₃·Et₂O, at 0 °C to room temperature.[8]

-

Reaction: The mixture is stirred for several hours (e.g., 16 hours) to form the key 5-hydroxy-1,3-oxathiolane intermediate.[8]

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude intermediate, which is carried forward to the next steps of the Lamivudine synthesis.[8]

Biological and Pharmacological Profile

While primarily used as a synthetic intermediate, 2,5-Dihydroxy-1,4-dithiane and its derivatives have demonstrated notable biological activities.

| Activity Type | Description | Source(s) |

| Enzyme Inhibition | The compound has been reported to exhibit potent inhibitory activity against an enzyme that catalyzes the conversion of L-serine to L-alanine. The specific enzyme was not identified in the cited literature. | [1] |

| Phytogrowth-Inhibitory | It shows marked inhibitory activities on the root growth of plant species like Brassica rapa and Medicago sativa, particularly at concentrations of 1.0 x 10⁻³ M. At higher concentrations, it can induce negative geotropism in the radicles. | [10] |

| Antibacterial Activity | The compound has demonstrated antibacterial properties. A derivative, 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane, showed marked activity, with a minimal inhibitory concentration (MIC) of 4.0 µg/ml for Staphylococcus aureus and Escherichia coli. | [10] |

No specific signaling pathways associated with these biological activities have been detailed in the reviewed literature. The effects are likely due to direct interaction with metabolic enzymes or other cellular components.

Safety and Handling

2,5-Dihydroxy-1,4-dithiane is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H330 (Fatal if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[1]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Avoid release to the environment. In case of exposure or if feeling unwell, seek immediate medical attention.[1]

Conclusion

2,5-Dihydroxy-1,4-dithiane (CAS 40018-26-6) is a cornerstone intermediate for synthetic and medicinal chemistry. Its role as a stable precursor for 2-mercaptoacetaldehyde enables a wide range of powerful synthetic transformations, including the Gewald reaction and sulfa-Michael/aldol cascades, for the construction of valuable sulfur-containing heterocycles. Its indispensable role in the industrial synthesis of the antiviral drug Lamivudine underscores its importance to the pharmaceutical industry. While it also possesses inherent biological activities, its primary value lies in its synthetic versatility. This guide provides the core technical information required by researchers and developers to effectively and safely utilize this key chemical building block.

References

- 1. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 | FD15929 [biosynth.com]

- 2. youtube.com [youtube.com]

- 3. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-クロロ-L-アラニン 塩酸塩 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 10. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 1,4-Dithiane-2,5-diol in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiane-2,5-diol is a valuable heterocyclic compound, primarily utilized in organic synthesis as a stable precursor to the reactive 2-mercaptoacetaldehyde.[1] Its stability in solution is a critical parameter for its application in pharmaceutical development and other chemical processes. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability of this compound in solution. Due to a lack of specific published stability studies on this compound, this guide integrates established regulatory frameworks, such as the ICH Q1A(R2) guidelines, with the known chemistry of its functional groups to present a robust protocol for its stability assessment. This document outlines potential degradation pathways, detailed experimental protocols for forced degradation studies, and a framework for a long-term stability study. All quantitative data presented is illustrative to guide researchers in their study design and data presentation.

Introduction to the Stability of this compound

This compound, the cyclic dimer of 2-mercaptoacetaldehyde, is a white to off-white crystalline powder.[1] While it is considered stable in its solid form under controlled conditions (protected from light, air, and moisture), its stability in solution is less understood. The molecule's structure, containing two hemithioacetal moieties, suggests a primary degradation pathway involving equilibrium-driven cleavage to its monomer, 2-mercaptoacetaldehyde.[1] This monomer is a reactive aldehyde and thiol, susceptible to further degradation reactions, including oxidation and polymerization.

Forced degradation studies are essential for elucidating these degradation pathways and for the development of stability-indicating analytical methods.[2][3][4] Such studies are a regulatory requirement in pharmaceutical development to ensure the safety, efficacy, and quality of drug substances and products.[5][6][7]

Potential Degradation Pathways

The primary degradation of this compound in solution is expected to be its dissociation into two molecules of 2-mercaptoacetaldehyde. This equilibrium can be influenced by factors such as temperature, pH, and the presence of catalysts. Once formed, the monomer can undergo several further reactions:

-

Oxidation: The thiol group of 2-mercaptoacetaldehyde is susceptible to oxidation, which can lead to the formation of disulfides, and with stronger oxidizing agents, sulfoxides and sulfones.

-

Polymerization: Aldehydes, especially in the presence of acidic or basic catalysts, can undergo polymerization.

-

Aldol (B89426) Reactions: The enolizable aldehyde can participate in aldol condensation reactions.

A visual representation of the primary degradation pathway is provided below.

Experimental Protocols

A comprehensive stability study of this compound should encompass forced degradation studies and a long-term stability study under various conditions.

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and to develop and validate a stability-indicating analytical method.[2][8] The typical goal is to achieve 10-20% degradation of the active substance.[3]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials and Methods:

-

Test Substance: this compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

-

Instrumentation: Validated stability-indicating HPLC method with a UV detector (or mass spectrometer for peak identification), pH meter, photostability chamber, temperature-controlled ovens.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat the solution with 0.1 M HCl at 60°C for 24 hours.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat the solution with 0.1 M NaOH at room temperature for 4 hours.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Expose the solid compound and the solution to 70°C for 48 hours.

-

-

Photostability:

-

Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analysis: Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products. Peak purity analysis using a photodiode array detector is recommended.

The workflow for a forced degradation study is illustrated in the diagram below.

Following the ICH Q1A(R2) guidelines, a long-term stability study should be conducted to establish the shelf-life and appropriate storage conditions.[7][9][10][11]

Objective: To evaluate the stability of this compound in solution under recommended storage conditions over a prolonged period.

Methodology:

-

Sample Preparation: Prepare multiple batches of the this compound solution in the proposed container closure system.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Intermediate and Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, samples should be analyzed for:

-

Appearance (color, clarity, precipitation)

-

pH

-

Assay of this compound (using a validated stability-indicating method)

-

Quantification of degradation products

-

Data Presentation

Quantitative data from stability studies should be summarized in tables for clear comparison and trend analysis.

Table 1: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product (% Peak Area) | Total Impurities (%) |

| Control | - | 99.8 | Not Detected | 0.2 |

| 0.1 M HCl | 24 hours at 60°C | 85.2 | 12.5 (as monomer) | 14.8 |

| 0.1 M NaOH | 4 hours at RT | 82.7 | 15.1 (as monomer) | 17.3 |

| 3% H₂O₂ | 24 hours at RT | 90.5 | 4.2 (oxidized species) | 9.5 |

| Thermal | 48 hours at 70°C | 94.3 | 3.8 (as monomer) | 5.7 |

| Photostability | 1.2 million lux hrs | 98.9 | Not Detected | 1.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Illustrative Long-Term Stability Data for this compound Solution at 25°C/60% RH

| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradants (%) |

| 0 | Clear, colorless | 6.5 | 100.1 | 0.15 |

| 3 | Clear, colorless | 6.4 | 99.8 | 0.22 |

| 6 | Clear, colorless | 6.4 | 99.5 | 0.48 |

| 9 | Clear, colorless | 6.3 | 99.1 | 0.85 |

| 12 | Clear, colorless | 6.3 | 98.7 | 1.25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

While this compound is a stable solid, its stability in solution requires careful evaluation, particularly for applications in drug development. This guide provides a comprehensive framework based on established regulatory principles for conducting these stability studies. The primary degradation pathway is likely the cleavage to its monomer, 2-mercaptoacetaldehyde, which is susceptible to further reactions. A well-designed forced degradation study is crucial for understanding the degradation profile and for developing a robust, stability-indicating analytical method. Long-term stability studies are then necessary to establish the shelf-life and appropriate storage conditions for solutions of this compound. Researchers and scientists are encouraged to use the protocols and illustrative data presented herein as a foundation for their specific stability investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. database.ich.org [database.ich.org]

- 11. ikev.org [ikev.org]

Solubility Profile of 1,4-Dithiane-2,5-diol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,4-Dithiane-2,5-diol, a versatile building block in organic synthesis. Understanding the solubility of this compound is critical for its effective use in various applications, including drug discovery and materials science. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: Solubility of this compound

The available quantitative and qualitative solubility data for this compound are summarized in the table below. It is important to note the limited availability of precise quantitative data in a broad range of organic solvents and the conflicting values reported for water solubility, underscoring the need for further experimental verification.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Data Type |

| Protic Solvents | Water | 20 | 3.9 g/L | Quantitative |

| Water | 25 | 929.7 g/L | Estimated | |

| Water | Not Specified | 79.1 g/L | Predicted | |

| Water | Not Specified | Slightly Soluble | Qualitative | |

| Alcohol | Not Specified | Soluble | Qualitative | |

| Aprotic Solvents | Chloroform | Not Specified | Soluble (for a copolyester thereof) | Qualitative |

| Dimethylformamide (DMF) | Not Specified | Soluble (for a copolyester thereof) | Qualitative | |

| Tetrahydrofuran (THF) | Not Specified | Soluble (for a copolyester thereof) | Qualitative |

Note: The solubility in chloroform, DMF, and THF was reported for a copolyester synthesized from this compound, which may not directly reflect the solubility of the monomer itself.

Experimental Protocols: A Generalized Approach to Solubility Determination

Due to the lack of specific, published experimental protocols for the solubility of this compound, this section provides a detailed, generalized methodology based on the widely accepted isothermal saturation (or shake-flask) method. This protocol can be readily adapted by researchers to obtain accurate and reproducible solubility data.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer).

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Data Calculation and Reporting:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value and the standard deviation.

-

Mandatory Visualization: Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility, a critical process in chemical research and drug development.

Caption: Workflow for assessing the solubility of a chemical compound.

1,4-Dithiane-2,5-diol as a synthon for sulfur-containing heterocycles.

An In-depth Technical Guide on 1,4-Dithiane-2,5-diol as a Synthon for Sulfur-Containing Heterocycles

Abstract

This compound, the stable and commercially available dimer of α-mercaptoacetaldehyde, stands as a cornerstone synthon in modern organic and medicinal chemistry.[1][2][3] Its unique structure, possessing both nucleophilic and electrophilic characteristics, allows it to serve as a versatile two-carbon building block for the synthesis of a diverse array of sulfur-containing heterocycles.[2][4] This technical guide provides a comprehensive overview of the synthesis, core reactivity, and applications of this compound. It details its pivotal role in constructing key heterocyclic scaffolds such as thiophenes, tetrahydrothiophenes, and thiazoles through reactions like the Gewald synthesis and sulfa-Michael/aldol (B89426) cascades. Furthermore, this document furnishes detailed experimental protocols for key transformations and summarizes critical data to support researchers, scientists, and drug development professionals in leveraging this powerful reagent.

Introduction and Physicochemical Properties

This compound (1,4-DTD) is a hydroxylated dithiane derivative widely recognized as the stable, cyclic dimer of the reactive α-mercaptoacetaldehyde.[1][2] This stability makes it an excellent and safe precursor for the in situ generation of α-mercaptoacetaldehyde, a bifunctional synthon that is otherwise difficult to handle.[1][5] The diol's structure allows it to participate in a wide range of chemical transformations, making it an indispensable tool for synthesizing sulfur-containing molecules, many of which are privileged structures in biologically active compounds.[5]

Data Presentation: Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer | [1][7] |

| CAS Number | 40018-26-6 | [1][6] |

| Molecular Formula | C₄H₈O₂S₂ | [1][8] |

| Molecular Weight | 152.24 g/mol | [1][8] |

| Appearance | White to pale yellow powder/crystalline solid | [1] |

| Melting Point | 130 °C (decomposes) | [1][8] |

| Solubility | Soluble in polar solvents | [1] |

| InChI Key | YUIOPHXTILULQC-UHFFFAOYSA-N | [1] |

| ¹H NMR (CDCl₃) | Peaks at 1.25-1.38 ppm, 1.57-1.63 ppm (methylene protons); 2.82-3.37 ppm (-CH₂-S); 3.7-4.27 ppm (>CH-O) | [9] |

| ¹³C NMR | Available in spectral databases | [10] |

Synthesis and Core Reactivity

Synthesis of this compound

A common and practical method for synthesizing this compound involves the reaction of chloroacetaldehyde (B151913) with sodium hydrosulfide (B80085).[1][11] This procedure provides a straightforward route to the dimer.

Core Reactivity: In Situ Generation of 2-Mercaptoacetaldehyde

The primary utility of this compound stems from its ability to generate two equivalents of the reactive 2-mercaptoacetaldehyde in situ.[1][5] This equilibrium can be facilitated by either base or thermal conditions, releasing the versatile synthon that features both a nucleophilic thiol and an electrophilic aldehyde.[1][12]

Caption: In situ generation of 2-mercaptoacetaldehyde.

Applications in Heterocycle Synthesis

This compound is a key precursor for a variety of important sulfur-containing heterocycles.

Synthesis of Thiophenes

Gewald Reaction: This is a classic multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[12] this compound serves as the sulfur source by providing 2-mercaptoacetaldehyde, which condenses with an α-methylene ketone and an active methylene (B1212753) nitrile in the presence of a base.[2][12][13]

Caption: General workflow of the Gewald reaction.

Synthesis of Tetrahydrothiophenes

Sulfa-Michael/Aldol Cascade: This powerful one-pot reaction provides diastereoselective access to highly functionalized tetrahydrothiophenes.[12] The reaction between an α,β-unsaturated carbonyl compound (like a chalcone) and this compound proceeds via a sulfa-Michael addition followed by an intramolecular aldol condensation, creating three contiguous stereocenters.[3][12]

Caption: Logical flow of the Sulfa-Michael/Aldol cascade reaction.

Synthesis of Other Heterocycles

The versatility of this compound extends to the synthesis of other important heterocycles, including:

-

Thiazoles and Thiazolidines: Through condensation reactions with appropriate nitrogen-containing precursors.[2][3][5]

-

Oxathiolanes: A key application is in the synthesis of the antiretroviral drug Lamivudine, where it is condensed with a chiral glyoxylate (B1226380) derivative to form a crucial oxathiolane intermediate.[1][2]

Caption: Synthesis of the Lamivudine intermediate.

Summary of Representative Reactions

Table 2 summarizes yields for representative syntheses using this compound.

| Heterocycle Class | Reaction Type | Substrates | Conditions | Yield | Reference(s) |

| Thiophenes | Base-catalyzed condensation | α-Oxoketene dithioacetals | K₂CO₃, EtOH, 80°C | 55-70% | [14] |

| Tetrahydrothiophenes | Sulfa-Michael/Henry Cascade | trans-β-Nitrostyrenes | Tertiary amine on fiber | up to 87% | [5] |